3-Quinolinecarbonitrile, 1,2,5,6,7,8-hexahydro-2,5-dioxo-1,7-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds in the presence of ammonium acetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups attached to the quinoline core are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound has a similar quinoline core but with different functional groups, leading to variations in its chemical and biological properties.
4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazole: Another related compound with a different core structure and functional groups, resulting in distinct reactivity and applications.
The uniqueness of 2,5-Dioxo-1,7-diphenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
62370-58-5 |
---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,5-dioxo-1,7-diphenyl-7,8-dihydro-6H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-14-17-11-19-20(24(22(17)26)18-9-5-2-6-10-18)12-16(13-21(19)25)15-7-3-1-4-8-15/h1-11,16H,12-13H2 |
InChI Key |
JGJRFZGMAHVTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=O)C(=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.